
4-(2-Methylcyclohexyl)-2-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-メチルシクロヘキシル)-2-フェニルキナゾリンは、キナゾリンファミリーに属する有機化合物です。キナゾリンは、生物活性により医薬品化学で幅広い用途を持つ複素環芳香族有機化合物です。この化合物は、キナゾリンコアに2-フェニル基と2-メチルシクロヘキシル基が置換されており、独特の化学的および物理的特性を付与します。
準備方法
合成経路および反応条件
4-(2-メチルシクロヘキシル)-2-フェニルキナゾリンの合成は、キナゾリンコアの形成に続いて置換基の導入を含む多段階プロセスによって達成できます。一般的な方法の1つは、アントラニル酸誘導体を適切なアルデヒドまたはケトンと環化させてキナゾリン環を形成することです。2-フェニル基はフリーデル・クラフツアシル化反応によって導入できますが、2-メチルシクロヘキシル基はグリニャール反応または他の有機金属カップリング反応によって付加できます。
工業生産方法
この化合物の工業生産には、スケーラビリティ、コスト効率、および環境への配慮に重点を置いた、ラボ合成方法の最適化バージョンが使用される場合があります。触媒と溶媒は、収率を最大化し、廃棄物を最小限に抑えるように選択されます。連続フローリアクターと自動合成プラットフォームを使用して、効率と再現性を向上させることができます。
化学反応の分析
反応の種類
4-(2-メチルシクロヘキシル)-2-フェニルキナゾリンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、ヒドロキシル基やカルボニル基などの官能基を導入するために酸化できます。
還元: 還元反応を使用して、キナゾリンコアまたは置換基を変更できます。
置換: 求電子置換反応と求核置換反応は、芳香環またはキナゾリン窒素原子で起こり得ます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、触媒的還元などの還元剤が使用されます。
置換: ハロゲン、アルキル化剤、求核剤(例:アミン、チオール)などの試薬が、さまざまな条件(酸性、塩基性、または中性)下で使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用した特定の試薬と条件によって異なります。たとえば、酸化によってキナゾリンN-オキシドが生成される場合がありますが、還元によってジヒドロキナゾリンが生成される場合があります。置換反応によりさまざまな官能基が導入され、幅広い誘導体が生成されます。
4. 科学研究の応用
4-(2-メチルシクロヘキシル)-2-フェニルキナゾリンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗癌、抗炎症、抗菌活性など、薬理学的特性について調査されています。
工業: その独特の構造特性により、ポリマーやコーティングなどの高度な材料の開発に利用されます。
科学的研究の応用
4-(2-Methylcyclohexyl)-2-phenylquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
4-(2-メチルシクロヘキシル)-2-フェニルキナゾリンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位またはアロステリック部位に結合することにより酵素活性を阻害し、基質のアクセスをブロックするか、酵素のコンフォメーションを変更する可能性があります。受容体媒介経路では、シグナル伝達と細胞応答を調節するアゴニストまたはアンタゴニストとして作用できます。
類似化合物との比較
類似化合物
- 4-(2-メチルシクロヘキシル)-2-フェニルキノリン
- 4-(2-メチルシクロヘキシル)-2-フェニルピリミジン
- 4-(2-メチルシクロヘキシル)-2-フェニルベンゾイミダゾール
独自性
4-(2-メチルシクロヘキシル)-2-フェニルキナゾリンは、キナゾリンコアに対する独自の置換パターンにより、独特の化学的および生物学的特性を付与するため、独特です。類似化合物と比較して、反応性、安定性、薬理学的プロファイルが異なる可能性があり、研究と産業におけるさまざまな用途にとって貴重な化合物になります。
特性
CAS番号 |
853310-67-5 |
|---|---|
分子式 |
C21H22N2 |
分子量 |
302.4 g/mol |
IUPAC名 |
4-(2-methylcyclohexyl)-2-phenylquinazoline |
InChI |
InChI=1S/C21H22N2/c1-15-9-5-6-12-17(15)20-18-13-7-8-14-19(18)22-21(23-20)16-10-3-2-4-11-16/h2-4,7-8,10-11,13-15,17H,5-6,9,12H2,1H3 |
InChIキー |
DFKCZTOBOYQYCU-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



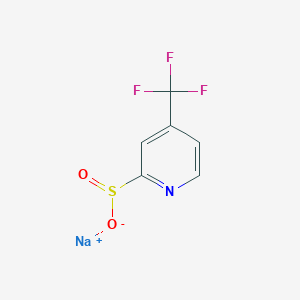
![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)
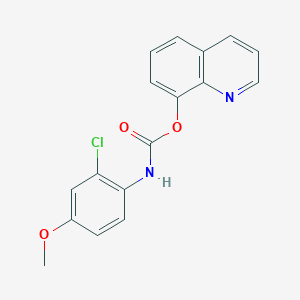

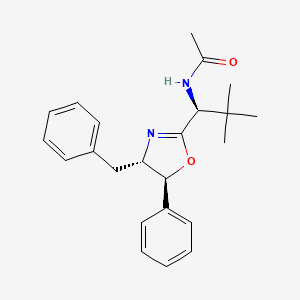


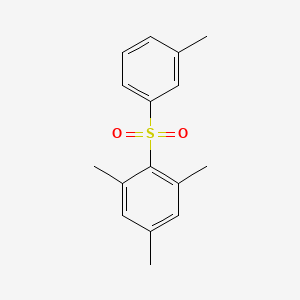

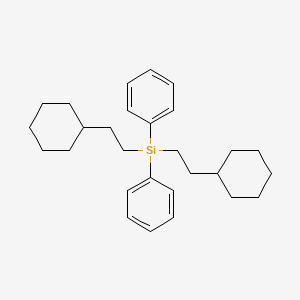
![N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11944609.png)
![Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-](/img/structure/B11944616.png)

